2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
Oxolane, also known as tetrahydrofuran, is a cyclic ether that is primarily used as a precursor to polymers . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring structure. They are found in many important drugs, including some antifungal medications and the vitamin thiamine (B1) .
Molecular Structure Analysis
The molecular structure of “2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde” would consist of an oxolane ring attached to a thiazole ring. The exact structure would depend on the positions of the various substituents on these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde” would likely depend on its potential applications. Given the importance of both oxolanes and thiazoles in medicinal chemistry, it’s possible that this compound could have interesting biological activities worth exploring .
Properties
IUPAC Name |
2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h4-5,7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICHXMMJHXHHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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